4-Pentylbenzene-1-sulfonyl chloride

Descripción general

Descripción

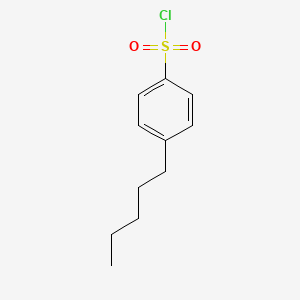

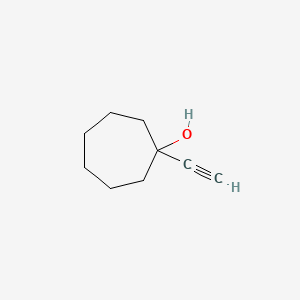

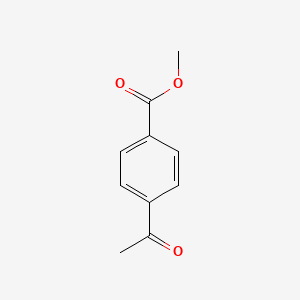

4-Pentylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClO2S and a molecular weight of 246.75 . It appears as a colorless to light yellow liquid .

Synthesis Analysis

The synthesis of sulfonyl chlorides, including this compound, can be achieved through various methods. One such method involves the use of a heterogeneous potassium poly (heptazine imide) photocatalyst to produce sulfonyl chlorides from arenediazonium salts under mild conditions (visible light irradiation, room temperature) with 50–95% yields . Another method involves the selective activation of high oxidation state sulfur centers connected to fluoride, enabling exchange reactions with incoming nucleophiles .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Sulfonyl chlorides, including this compound, are key intermediates in various chemical reactions. They can undergo bimolecular nucleophilic substitution, believed to be concerted, which is usually the dominant pathway . They also serve as key intermediates in the synthesis of sulfonyl fluorides, sulfonate esters, sulfones, and sulfinic acids .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 325.7±21.0 °C at 760 mmHg, and a melting point of less than 30ºC . It has a flash point of 150.8±22.1 °C .Aplicaciones Científicas De Investigación

Synthesis and Application in Organic Chemistry

4-Pentylbenzene-1-sulfonyl chloride is utilized in the synthesis of various organic compounds, demonstrating its versatility in chemical reactions. The compound serves as a precursor in the efficient synthesis of chalcone-4′-sulfonyl chlorides and fluorides, showcasing its utility in creating a library of sulfonyl-substituted chalcones through aldol-type condensation reactions (D. Semenok et al., 2018). This process highlights the compound's role in the development of molecules with potential applications in pharmaceuticals and materials science.

Role in Developing Therapeutic Agents

Further illustrating its applicability in drug development, this compound has been involved in the synthesis of novel therapeutic agents. A study on the synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives identified its role in creating compounds with good enzyme inhibitory activity, suggesting its significance in medicinal chemistry (G. Hussain et al., 2017).

Environmental and Material Applications

In the context of environmental science and material engineering, sulfonyl chlorides, including this compound, are key in synthesizing advanced materials. For instance, the development of polyarylates containing sulfone ether linkages showcases the compound's utility in creating polymers with enhanced properties, such as solubility and thermal stability (S. Hsiao & Jiun-Hsiang Chiou, 2001). This application is crucial for advancing materials with specific functionalities for industrial use.

Contribution to Carbonic Anhydrase Inhibitor Development

The compound's involvement in synthesizing inhibitors for carbonic anhydrase, a significant enzyme in physiological processes, underscores its potential in therapeutic development. Studies have demonstrated its role in creating biphenylsulfonamides with inhibitory action towards tumor-associated isozymes, highlighting its contribution to cancer research and potential treatments (S. Morsy et al., 2009).

Advanced Synthesis Techniques

Moreover, this compound is instrumental in advanced synthesis techniques, such as catalytic decarboxylative radical sulfonylation. This method, which involves the sulfonylation of aliphatic carboxylic acids, showcases the compound's role in innovative organic synthesis methodologies, contributing to the development of sulfones with applications in pharmaceuticals and agrochemicals (Jiayan He et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 4-Pentylbenzene-1-sulfonyl chloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution of the benzene ring . This reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .

Pharmacokinetics

The compound’s physical properties such as its density, boiling point, and molecular weight can influence its pharmacokinetics.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored in a cool, dry place in a tightly closed container . Additionally, the compound should be handled only in a chemical fume hood due to its potential to cause burns .

Safety and Hazards

4-Pentylbenzene-1-sulfonyl chloride is a hazardous substance. It causes burns and is moisture sensitive . It can cause eye burns, skin burns, and gastrointestinal tract burns . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid getting it in eyes, on skin, or on clothing .

Direcciones Futuras

Recent research has focused on developing more sustainable methods for the synthesis of sulfonyl chlorides, including 4-Pentylbenzene-1-sulfonyl chloride. These methods include the use of photo- and electrochemical methods or the direct fixation of SO2 . The development of these new methods could lead to more environmentally friendly and efficient production of sulfonyl chlorides in the future .

Análisis Bioquímico

Biochemical Properties

4-Pentylbenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties . The compound interacts with primary or secondary amines to form sulfonamide bonds, which are crucial in the development of various pharmaceuticals. The nature of these interactions involves the nucleophilic attack of the amine on the sulfonyl chloride group, leading to the formation of a stable sulfonamide linkage .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can cause chemical burns to the respiratory tract upon inhalation and gastrointestinal tract burns upon ingestion . Additionally, it has been observed to cause eye and skin burns upon contact . These effects highlight the compound’s potential to disrupt normal cellular functions and induce stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through electrophilic aromatic substitution reactions. The sulfonyl chloride group acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate . This intermediate undergoes further reactions, leading to the substitution of the sulfonyl chloride group with other nucleophiles. The compound’s ability to form stable intermediates and react with various nucleophiles underlies its utility in organic synthesis and biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is moisture-sensitive and can degrade when exposed to moisture . Its stability is crucial for maintaining its reactivity and effectiveness in biochemical reactions. Long-term exposure to the compound can lead to degradation, reducing its efficacy in laboratory experiments. Therefore, it is essential to store the compound in a cool, dry place and handle it under controlled conditions to preserve its stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while at high doses, it can cause severe toxicity and adverse effects. The threshold effects observed in these studies indicate that the compound’s toxicity is dose-dependent. High doses can lead to significant physiological disruptions, including respiratory and gastrointestinal burns . Therefore, careful dosage control is necessary when using this compound in animal studies to avoid toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of sulfonamide derivatives. The compound interacts with enzymes and cofactors that facilitate the nucleophilic substitution reactions necessary for sulfonamide synthesis . These metabolic pathways are crucial for the development of pharmaceuticals and other biologically active compounds. The compound’s ability to participate in these pathways highlights its importance in biochemical research and drug development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its effectiveness in biochemical reactions and its potential therapeutic applications. Understanding the transport mechanisms can aid in optimizing the compound’s use in various biological systems.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the desired cellular regions, enhancing its efficacy in biochemical reactions. The precise localization of the compound within cells is crucial for its role in various biochemical processes.

Propiedades

IUPAC Name |

4-pentylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2S/c1-2-3-4-5-10-6-8-11(9-7-10)15(12,13)14/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWXZRVWJHEWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224653 | |

| Record name | 4-t-Amylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73948-18-2 | |

| Record name | 4-t-Amylbenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073948182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-t-Amylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1345658.png)